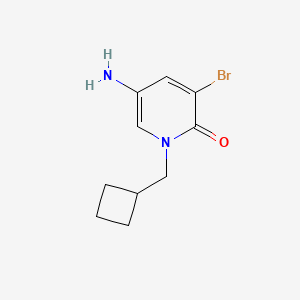
5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is an organic compound with a unique molecular structureThe compound has a molecular weight of 257.13 g/mol and is often used in advanced research due to its high purity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism by which 5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being modulated. The exact pathways and molecular targets depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: This compound shares similar structural features but differs in the presence of the tert-butyl group and the pyrazole ring.
5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides: These compounds have an aryl group and carboxamide functionality, making them distinct from the cyclobutylmethyl derivative.
Uniqueness
5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and the cyclobutylmethyl moiety.
Eigenschaften
Molekularformel |
C10H13BrN2O |
|---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
5-amino-3-bromo-1-(cyclobutylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H13BrN2O/c11-9-4-8(12)6-13(10(9)14)5-7-2-1-3-7/h4,6-7H,1-3,5,12H2 |
InChI-Schlüssel |
IDNPRFKXOOESDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CN2C=C(C=C(C2=O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B15238558.png)
![N-phenyl-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B15238560.png)
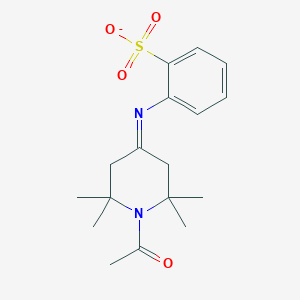
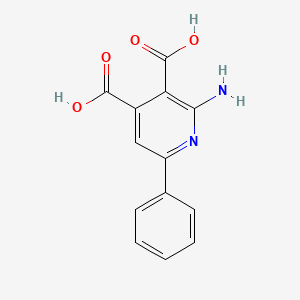
![4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15238599.png)

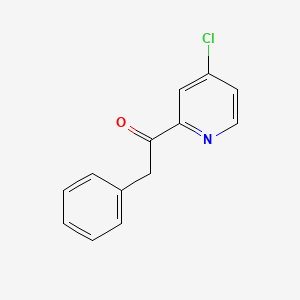
![Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate](/img/structure/B15238619.png)

![3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15238628.png)
![(1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B15238630.png)
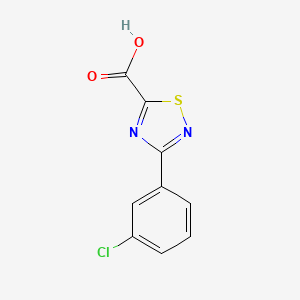
![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)

